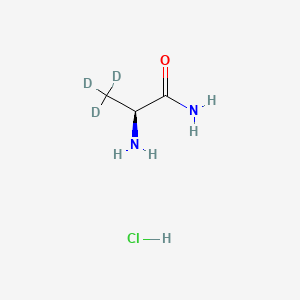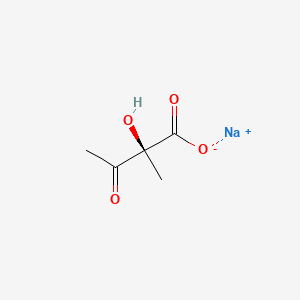
6,15-Dihydroxy Estradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,15-Dihydroxy Estradiol is a derivative of estradiol, a potent estrogen steroid hormone Estradiol is primarily known for its role in the regulation of the menstrual cycle and reproductive system in females
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,15-Dihydroxy Estradiol typically involves multi-step organic reactions starting from estradiol. The hydroxylation at specific positions can be achieved using selective catalysts and reagents.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the desired hydroxylated product. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 6,15-Dihydroxy Estradiol can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different stereochemistry.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, chemical oxidants like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with distinct chemical and biological properties .
科学的研究の応用
6,15-Dihydroxy Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 6,15-Dihydroxy Estradiol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes. The hydroxyl groups at the 6th and 15th positions may enhance its binding affinity and selectivity for specific ER subtypes, leading to distinct biological effects .
類似化合物との比較
Estradiol: The parent compound with hydroxyl groups at the 3rd and 17th positions.
2-Hydroxyestradiol: Hydroxylated at the 2nd position, known for its anti-proliferative effects.
4-Hydroxyestradiol: Hydroxylated at the 4th position, involved in estrogen metabolism.
Uniqueness: 6,15-Dihydroxy Estradiol is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biochemical and pharmacological properties compared to other hydroxylated estradiol derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships of estrogenic compounds and their potential therapeutic applications .
特性
分子式 |
C18H24O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,15,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-12(10)14(20)7-13(11)17(18)15(21)8-16(18)22/h2-3,6,11,13-17,19-22H,4-5,7-8H2,1H3/t11-,13-,14?,15?,16+,17-,18-/m1/s1 |
InChIキー |
NZCPASZBMBJUCD-GFAQVRTDSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C(C[C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |
正規SMILES |
CC12CCC3C(C1C(CC2O)O)CC(C4=C3C=CC(=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



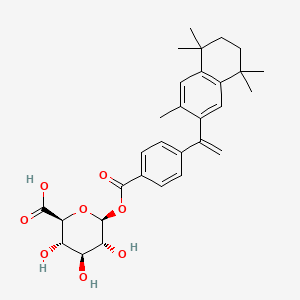
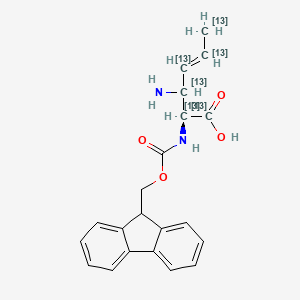
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
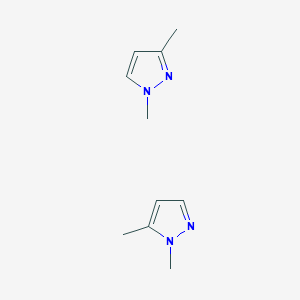

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
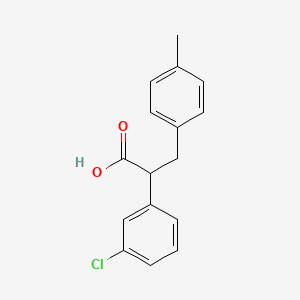
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)
